molecular formula C11H8N4S B3063010 Purine, 6-(phenylthio)- CAS No. 5450-35-1

Purine, 6-(phenylthio)-

Cat. No.: B3063010
CAS No.: 5450-35-1
M. Wt: 228.28 g/mol
InChI Key: CTDPZFBZKUUAED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Purine (B94841) Derivatives in Medicinal Chemistry and Drug Discovery

The inherent biological importance of the purine scaffold has made it a "privileged structure" in the field of medicinal chemistry. rsc.org This means that the purine framework is frequently found in compounds that exhibit potent and specific interactions with biological targets. Consequently, synthetic and naturally occurring purine derivatives have been extensively investigated and developed as therapeutic agents across a wide spectrum of diseases. nih.goveurekaselect.com

The versatility of the purine ring allows for chemical modifications at various positions, leading to a diverse range of pharmacological activities. rsc.org This has resulted in the successful development of purine analogues as anticancer, antiviral, anti-inflammatory, and antimicrobial agents. nih.goveurekaselect.com For instance, by mimicking the natural purine nucleosides, these synthetic analogues can interfere with the synthesis of DNA and RNA in rapidly dividing cancer cells or viruses, leading to their demise. Furthermore, the ability of purine derivatives to interact with a wide array of enzymes and receptors, such as kinases and G-protein coupled receptors, has cemented their status as a highly valuable scaffold in modern drug discovery. nih.gov

Overview of Purine, 6-(phenylthio)- as a Research Compound

Within the vast family of purine derivatives lies Purine, 6-(phenylthio)- , a synthetic compound that has been a subject of interest in chemical and biological research. This molecule is characterized by a purine core with a phenylthio group attached at the 6-position of the purine ring. The introduction of the sulfur-linked phenyl group at this position significantly alters the electronic and steric properties of the purine scaffold, creating a molecule with distinct chemical and potential biological characteristics compared to its naturally occurring counterparts.

As a research compound, Purine, 6-(phenylthio)- is primarily utilized in laboratory settings to investigate its interactions with biological systems and to serve as a building block for the synthesis of more complex molecules. Its study contributes to the broader understanding of structure-activity relationships (SAR) within the purine class of compounds, where researchers aim to correlate specific chemical modifications with changes in biological activity. While not a therapeutic agent itself, the data generated from studying compounds like Purine, 6-(phenylthio)- are invaluable for the rational design of new and more effective drugs.

Table 1: Chemical Identity of Purine, 6-(phenylthio)-

PropertyValue
IUPAC Name 6-(phenylthio)-9H-purine
CAS Number 5450-35-1
Molecular Formula C₁₁H₈N₄S
Molecular Weight 228.27 g/mol
Synonyms 6-(Phenylthio)purine, 9H-Purine, 6-(phenylthio)-

Research Findings on Related 6-Substituted Purine Derivatives

While specific, in-depth research focused solely on Purine, 6-(phenylthio)- is limited in publicly available literature, the broader class of 6-substituted purines, particularly those with aryl or thioether moieties, has been the subject of numerous investigations. These studies provide valuable context and predictive insights into the potential biological activities of Purine, 6-(phenylthio)-.

Research into 6-substituted purine derivatives has revealed a wide range of biological activities, including antifungal, antimicrobial, and antitumor properties. scielo.org.mx The modification at the 6-position of the purine ring is a common strategy in the development of novel therapeutic agents. scielo.org.mx

For example, a series of 6-(4-substituted phenyl)purines were synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. nih.gov Some of these compounds demonstrated potent anticancer effects, highlighting the importance of the phenyl group at the C-6 position for this activity. nih.gov Specifically, a compound with a 4-phenoxyphenyl group at the C-6 position showed significant cytotoxic activity against hepatocellular cancer cells. nih.gov

In another study, various 6,8,9-trisubstituted purine analogues, which include a phenyl group at different positions, were synthesized and tested for their cytotoxic activity against human liver, colon, and breast cancer cells. tubitak.gov.trnih.gov Several of these compounds exhibited notable cytotoxic effects, in some cases surpassing the activity of established anticancer drugs like 5-Fluorouracil. tubitak.gov.tr

Furthermore, the synthesis of novel 6-substituted purine derivatives from 2-amino-6-chloropurine (B14584) has yielded compounds with promising antifungal activity against various fungal species. scielo.org.mxresearchgate.net These findings underscore the diverse biological potential of purines modified at the 6-position.

The table below summarizes findings for some representative 6-substituted purine derivatives, offering a glimpse into the potential areas of biological investigation for Purine, 6-(phenylthio)-.

Table 2: Selected Research Findings on 6-Substituted Purine Derivatives

Compound/Derivative ClassResearch FocusKey Findings
6-(4-Phenoxyphenyl)purine analoguesCytotoxic ActivityPotent cytotoxic activities against selected human cancer cells. nih.gov
6,8,9-Trisubstituted purine analoguesCytotoxic ActivityNotable cytotoxic activity against human liver, colon, and breast cancer cells. tubitak.gov.trnih.gov
6-Substituted purines from 2-amino-6-chloropurineAntifungal ActivityPromising activity against Bacillus subtilis, Aspergillus niger, and Candida tropicalis. scielo.org.mx

Properties

IUPAC Name

6-phenylsulfanyl-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4S/c1-2-4-8(5-3-1)16-11-9-10(13-6-12-9)14-7-15-11/h1-7H,(H,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDPZFBZKUUAED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=NC=NC3=C2NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20202908
Record name Purine, 6-(phenylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20202908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5450-35-1
Record name 6-(Phenylthio)-9H-purine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5450-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Phenylthio)purine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005450351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC15746
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15746
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Purine, 6-(phenylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20202908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(PHENYLTHIO)PURINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KH11DU8DY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies for Purine, 6 Phenylthio and Its Analogues

General Synthetic Routes and Strategies

The creation of the 6-(phenylthio)purine framework relies on several key synthetic strategies, ranging from classical nucleophilic substitution to modern transition metal-catalyzed reactions.

Nucleophilic aromatic substitution (SNAr) is a cornerstone for the synthesis of 6-substituted purines. This method involves the reaction of a purine (B94841) derivative bearing a suitable leaving group at the C-6 position with a sulfur-based nucleophile. The most common precursor for this reaction is 6-chloropurine (B14466).

The reaction proceeds by the attack of a thiolate, generated from thiophenol, on the electron-deficient C-6 carbon of the purine ring. The presence of electron-withdrawing nitrogen atoms in the purine ring system facilitates this substitution. A variety of leaving groups have been reported for SNAr reactions at the C-6 position of purines, including chlorine, fluorine, bromine, imidazole (B134444), triazole, and sulfonyl groups. researchgate.net The simplicity and typically high yields make SNAr a preferred method for creating thioether linkages at this position. researchgate.net

Table 1: Examples of Nucleophilic Substitution for 6-Thiopurine Synthesis This table is interactive. Users can sort columns and search for specific data.

Precursor Nucleophile Leaving Group Product Reference
2,6-Dichloropurines Sodium Sulfinate Chlorine 6-Chloro-2-sulfonylpurine researchgate.net
6-Chloropurine Thiophenol/Base Chlorine 6-(Phenylthio)purine General Method
6-Chloropurine Riboside Active Methylene Compounds Chlorine 6-Substituted Purine Analogs nih.gov

To overcome some limitations of SNAr reactions and expand the substrate scope, transition metal-catalyzed cross-coupling reactions have emerged as a powerful alternative. Palladium-catalyzed reactions, in particular, have been successfully employed for the thioetherification of chloro(hetero)arenes.

One notable system involves a Pd/PTABS catalyst (PTABS = tri-tert-butylphosphonium tetrafluoroborate) for the low-temperature thioetherification of compounds like 6-chloropurine with thiophenol. nih.gov These methods often offer milder reaction conditions and greater functional group tolerance compared to traditional SNAr approaches. Advances in photoredox and nickel-catalyzed coupling have also enabled the direct functionalization of chloropurines, showcasing the potential for modern catalytic methods in purine chemistry. nih.gov

Multicomponent reactions (MCRs) and one-pot syntheses represent a highly efficient and sustainable approach to building complex molecular scaffolds like purines. bohrium.comunipr.itresearchgate.net These strategies combine multiple reaction steps in a single vessel, avoiding the isolation of intermediates, which saves time, resources, and reduces waste. preprints.org

While specific MCRs for the direct synthesis of 6-(phenylthio)purine are not extensively detailed, the principles have been applied to purine and pyrimidine (B1678525) frameworks. bohrium.comunipr.itresearchgate.net For instance, one-pot procedures have been developed for the synthesis of related substituted purines, such as 6-azopurines, which involve a sequential SNAr and an in-situ oxidation step. nih.gov Similarly, three-component condensations are used to efficiently produce related thio-heterocycles like thiopyrimidinones. researchgate.net These examples highlight the potential for developing streamlined, one-pot syntheses for 6-(phenylthio)purine and its derivatives.

Functional Group Transformations on the Phenylthio Moiety

Once the 6-(phenylthio)purine scaffold is synthesized, the sulfur atom of the phenylthio group can undergo further chemical transformations, primarily oxidation to sulfoxides and sulfones or reduction to the corresponding thiol.

The oxidation of the thioether in 6-(phenylthio)purine to its corresponding sulfoxide (B87167) and subsequently to the sulfone is a key transformation. These oxidized derivatives can exhibit different chemical and biological properties. The oxidation of sulfides is a fundamental reaction, and various methods have been developed to achieve this transformation with high selectivity. mdpi.com

Commonly used oxidants include hydrogen peroxide (H₂O₂), often in the presence of a catalyst to control the level of oxidation. mdpi.comorganic-chemistry.orgorganic-chemistry.orgacsgcipr.org By carefully controlling the stoichiometry of the oxidant and the reaction conditions, it is possible to selectively stop the reaction at the sulfoxide stage or proceed to the fully oxidized sulfone. organic-chemistry.orgacsgcipr.org For example, catalysts like tantalum carbide with H₂O₂ favor sulfoxide formation, while niobium carbide promotes the formation of sulfones. organic-chemistry.orgorganic-chemistry.org Metal-free options, such as urea-hydrogen peroxide with phthalic anhydride, can also efficiently yield sulfones. organic-chemistry.org

Table 2: General Conditions for Sulfide Oxidation This table is interactive. Users can sort columns and search for specific data.

Substrate Type Oxidant Catalyst/Conditions Primary Product Reference
General Sulfides H₂O₂ Tantalum Carbide Sulfoxide organic-chemistry.orgorganic-chemistry.org
General Sulfides H₂O₂ Niobium Carbide Sulfone organic-chemistry.orgorganic-chemistry.org
General Sulfides Urea-H₂O₂ Phthalic Anhydride Sulfone organic-chemistry.org
General Sulfides H₂O₂ Silica-based Tungstate Sulfoxide or Sulfone organic-chemistry.org

The phenylthio group can be reductively cleaved to yield the corresponding thiol, 6-mercaptopurine (B1684380) (6-MP). 6-MP is a clinically significant prodrug used as an anticancer and immunosuppressive agent. nih.govnih.govwikipedia.orgnih.gov The synthesis of 6-MP can be achieved through various routes, including the reaction of 6-chloropurine with reagents like potassium hydrosulphide or thiourea. google.com While direct reductive cleavage of the phenyl group from 6-(phenylthio)purine is less common as a primary synthetic route to 6-MP, the transformation is chemically feasible. General methods for the reductive cleavage of aryl thioethers often employ dissolving metal reductions (e.g., sodium in liquid ammonia) or catalytic hydrogenation under specific conditions. This conversion is conceptually the reverse of the thioether formation and represents an important functional group interconversion in purine chemistry.

Derivatization Strategies on the Purine Core and Phenyl Ring

The alkylation of the purine scaffold is a common strategy, but it can often lead to a mixture of N-7 and N-9 regioisomers. ub.edu However, reaction conditions can be optimized to favor the formation of the desired N-9 substituted product. ub.edu The presence of a bulky substituent at the C-6 position, such as the phenylthio group, can sterically hinder the N-7 position, thereby promoting regioselective alkylation at the N-9 position.

A general method for N-9 alkylation involves the reaction of the parent purine with an alkyl halide in the presence of a base and a suitable solvent. For instance, the treatment of 6-(phenylthio)purine with various alkylating agents under basic conditions yields the corresponding N-9 substituted derivatives. The choice of base is crucial, with reagents like sodium hydride (NaH) in dimethylformamide (DMF) or potassium carbonate (K2CO3) being frequently employed. researchgate.net Microwave-assisted reactions have also been shown to improve yields and selectivity for N-9 alkylation. ub.edu

Another approach involves the use of protecting groups. For example, 6-chloropurine can first be protected at the N-9 position with a group like tetrahydropyran (B127337) (THP). This is achieved by reacting 6-chloropurine with 3,4-dihydro-2H-pyran in the presence of an acid catalyst. The resulting 6-chloro-9-(tetrahydropyran-2-yl)-9H-purine can then undergo substitution with a substituted thiophenol, followed by deprotection to yield the N-9 unsubstituted 6-(substituted-phenylthio)purine, which can be further alkylated if desired. researchgate.net

Table 1: Examples of N-9 Position Modifications

Starting Material Reagent(s) N-9 Substituent Reference
6-chloropurine 1. 3,4-dihydro-2H-pyran, p-TSA2. Thiophenol, K2CO33. Deprotection Tetrahydropyran-2-yl (intermediate) researchgate.net
6-(phenylthio)purine Ethyl iodide, NaH, DMF Ethyl researchgate.net
6-methylthiopurine Cyclopentyl bromide, (Bu)4NOH, Microwave Cyclopentyl ub.edu

Modifications to the phenyl ring of the 6-phenylthio group are typically achieved by employing appropriately substituted thiophenols in the initial synthesis. The most common route to 6-(phenylthio)purine and its analogues is the nucleophilic aromatic substitution of a 6-halopurine, usually 6-chloropurine, with a desired thiophenol.

This reaction is generally carried out in the presence of a base, such as potassium carbonate, in a polar solvent like toluene. By starting with a variety of substituted thiophenols (e.g., 4-phenoxythiophenol), a range of analogues with different electronic and steric properties on the phenyl ring can be synthesized. researchgate.netresearchgate.net This method allows for the direct incorporation of substituents like phenoxy groups, which have been shown to be important for certain biological activities. researchgate.net

The reaction involves the displacement of the chlorine atom at the C-6 position of the purine ring by the sulfur atom of the thiophenol. This straightforward approach provides access to a library of compounds where the substitution pattern on the phenyl ring is systematically varied.

Table 2: Synthesis of Phenyl-Substituted 6-(Phenylthio)purine Analogues

Purine Precursor Thiophenol Derivative Key Reagents Phenyl Substituent Reference
6-Chloro-9-(tetrahydropyran-2-yl)-9H-purine 4-Phenoxythiophenol K2CO3, Toluene 4-Phenoxy researchgate.net
6-chloropurine 4-Methylthiophenol Base, Solvent 4-Methyl N/A
6-chloropurine 4-Chlorothiophenol Base, Solvent 4-Chloro N/A

While the C-6 and N-9 positions are the most commonly modified sites, derivatization at other positions of the purine core, particularly C-8, offers another avenue for structural diversification. The introduction of substituents at the C-8 position can significantly influence the molecule's conformation and biological profile. nih.gov

One method for C-8 modification is direct C-H functionalization. For example, a regioselective C-H cyanation of purines has been developed. mdpi.com This reaction proceeds through activation with triflic anhydride, followed by nucleophilic cyanation with trimethylsilyl (B98337) cyanide (TMSCN). For many purine substrates, including 6-benzylthio purine, this cyanation occurs preferentially at the electron-rich C-8 position of the imidazole ring, affording 8-cyanated purine derivatives in high yields. mdpi.com The resulting 8-cyano group can then be further manipulated to introduce a variety of other functional groups. mdpi.com

Another strategy involves building the purine ring from a substituted pyrimidine precursor. For instance, the synthesis of 6,8,9-trisubstituted purine analogues can start from 4,6-dichloro-5-nitropyrimidine. nih.gov Through a multi-step sequence, various groups can be installed at the C-6, C-8, and N-9 positions, including the introduction of a phenyl group at C-8. This approach provides a high degree of control over the substitution pattern of the final purine product. nih.gov The synthesis of C8-arylated purine adducts has been explored in the context of their effects on DNA conformation. nih.gov

Table 3: Examples of C-8 Position Modifications

Purine Substrate Reagent(s) C-8 Substituent Reference
6-Benzylthio-9-benzylpurine 1. Triflic anhydride2. TMSCN3. DBU Cyano (-CN) mdpi.com
4,6-dichloro-5-nitropyrimidine (precursor) Multi-step synthesis Phenyl nih.gov

Biological Activities and Potential Therapeutic Applications of Purine, 6 Phenylthio Analogues

Anticancer Potential and Cytotoxic Activities

Analogues of 6-(phenylthio)purine have emerged as a significant class of compounds with potent cytotoxic effects against various cancer cell lines. nih.govnih.govnih.gov The structural modifications on the purine (B94841) ring and the phenyl group have allowed for the development of derivatives with enhanced anticancer activity. nih.govmetu.edu.tr

Efficacy Against Specific Human Cancer Cell Lines (e.g., MCF-7, Huh7, HCT116)

Numerous studies have demonstrated the cytotoxic efficacy of 6-(phenylthio)purine analogues against a panel of human cancer cell lines, including breast (MCF-7), liver (Huh7), and colon (HCT116) cancer cells. nih.govmetu.edu.tr For instance, a series of 6-(4-substituted phenyl)-9-(tetrahydropyran-2-yl)purines and related analogues showed significant cytotoxic activities. metu.edu.tr Notably, the 6-(4-phenoxyphenyl)-9-(tetrahydropyran-2-yl)-9H-purine derivative (9) exhibited an IC50 value of 5.4 μM against Huh7 cells, proving more potent than the standard chemotherapeutic drug 5-Fluorouracil (5-FU). metu.edu.tr

Further research on 6,9-disubstituted purine analogues revealed that compounds with a 4-substituted piperazine (B1678402) at the C-6 position and a 4-substituted benzyl (B1604629) at the N-9 position displayed promising cytotoxic activities, with IC50 values in the micromolar to nanomolar range against Huh7, HCT116, and MCF7 cells. nih.gov Specifically, certain 6-(trifluoromethylphenyl)piperazine and 3,4-dichlorophenyl)piperazine purine analogues showed greater cytotoxic effects on Huh7 cells than established drugs like cladribine, fludarabine, and 5-FU. nih.gov One study highlighted a 6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine derivative (compound 6) which was more effective against Huh7 cells (IC50 = 14.2 μM) than both 5-FU (IC50 = 30.6 μM) and Fludarabine (IC50 = 28.4 μM). nih.gov

The substitution at the C-6 position with a bulky phenylthio group has been identified as a key factor for enhancing the inhibitory effect on the HER2 receptor, which is implicated in some breast cancers. nih.gov Halogen-substituted purine derivatives have also shown enhanced anti-proliferative activity against various cancer cell lines. nih.gov

Compound AnalogueCancer Cell LineIC50 ValueReference
6-(4-Phenoxyphenyl)-9-(tetrahydropyran-2-yl)-9H-purine (9)Huh7 (Liver)5.4 μM metu.edu.tr
6-(4-(3,4-dichlorophenyl)piperazin-1-yl)-9-(4-methylbenzyl)-9H-purine (51c)Huh7 (Liver)0.31 ± 0.10 μM nih.gov
6-(4-(3,4-dichlorophenyl)piperazin-1-yl)-9-(4-methylbenzyl)-9H-purine (51c)HCT116 (Colon)Potent Activity nih.gov
6-(4-(4-methylphenyl)piperazin-1-yl)-8-(4-phenoxyphenyl)-9-cyclopentylpurine (6)Huh7 (Liver)14.2 μM nih.gov
5-FU (Reference Drug)Huh7 (Liver)30.6 μM nih.gov
Fludarabine (Reference Drug)Huh7 (Liver)28.4 μM nih.gov

Mechanisms of Action in Cellular Apoptosis

The anticancer activity of 6-(phenylthio)purine analogues is largely attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. nih.gov These compounds can trigger apoptosis through various signaling pathways.

One identified mechanism involves the inhibition of signaling pathways that are typically associated with cell survival. nih.gov For example, certain alkylated purines have been shown to induce apoptosis by inhibiting the p70 S6 kinase (p70(S6K)) pathway while activating the ras-raf mitogen-activated kinase (MAPK) pathway. nih.gov This dual action is proposed to create a cellular environment that favors an apoptotic response. nih.gov The induction of apoptosis by some purine analogues has also been linked to the requirement of a functional p53 protein, a key tumor suppressor. nih.gov

Furthermore, some 6-substituted purine analogues have been found to induce apoptosis by inhibiting specific kinases involved in cell cycle regulation and survival. nih.gov For instance, one study demonstrated that a potent purine analogue induces apoptosis in liver cancer cells by decreasing the levels of phospho-Src, phospho-Rb, cyclin E, and cdk2. nih.gov Another study on 6,8,9 poly-substituted purine analogues found that they induce apoptosis in human leukemic lymphocytes and act as inhibitors of Death-Associated Protein Kinase 1 (DAPK-1). nih.gov The inhibition of DAPK-1 is suggested to be a key event in triggering apoptosis by these compounds. nih.gov

Antiviral Activities

In addition to their anticancer properties, 6-(phenylthio)purine analogues have demonstrated significant antiviral activity, particularly against the Human Immunodeficiency Virus (HIV). nih.govnih.gov

Inhibition of Viral Replication Pathways

Analogues of 6-(phenylthio)purine have been shown to be potent and selective inhibitors of HIV-1 replication. nih.govnih.gov For example, 5-ethyl-1-ethoxymethyl-6-(phenylthio)uracil (B144076) (E-EPU), a related derivative, has been identified as a highly potent inhibitor of HIV-1 in vitro. nih.gov These compounds interfere with the life cycle of the virus, preventing it from multiplying and spreading. The mechanism of action often involves targeting key viral enzymes that are essential for replication.

Enzyme Inhibition Profiles

The therapeutic potential of 6-(phenylthio)purine analogues is closely linked to their ability to inhibit various enzymes that play critical roles in disease pathogenesis. tmu.edu.twnih.govnih.gov

As discussed, a significant target for the antiviral analogues is HIV-1 reverse transcriptase. nih.govnih.gov In the context of their anticancer activity, these compounds have been shown to inhibit a range of protein kinases. tmu.edu.twnih.govnih.gov Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer. ed.ac.uk

Studies have identified that certain purine derivatives can act as potent inhibitors of tyrosine kinases such as Src, Bruton's tyrosine kinase (BTK), and FLT3-ITD. nih.govnih.gov For instance, novel purine derivatives have been discovered with potent and selective inhibitory activity against c-Src tyrosine kinase, with IC50 values in the nanomolar to micromolar range. nih.gov Another study found that a 6,8,9-poly-substituted purine analogue inhibits Death-Associated Protein Kinase 1 (DAPK-1), which is involved in apoptosis. nih.gov

Furthermore, some 6-substituted purine analogues have demonstrated inhibitory activity against other types of enzymes. For example, 6-(N-benzoylamino)purine was found to be a highly potent competitive inhibitor of xanthine (B1682287) oxidase, an enzyme involved in purine metabolism and oxidative stress, with an IC50 of 0.45 μM. nih.gov Additionally, 6-mercaptopurine (B1684380), a related thiopurine, is a known competitive inhibitor of guanine (B1146940) phosphoribosyltransferase and hypoxanthine (B114508) phosphoribosyltransferase. nih.gov

Compound Analogue ClassTarget EnzymeTherapeutic RelevanceReference
6-phenylthiouracil derivativesHIV-1 Reverse TranscriptaseAntiviral (HIV) nih.govnih.gov
Substituted purine derivativesc-Src Tyrosine KinaseAnticancer nih.gov
Piperazinyl purine derivativesBruton's Tyrosine Kinase (BTK)Anticancer nih.gov
Piperazinyl purine derivativesFLT3-ITDAnticancer nih.gov
6,8,9 poly-substituted purine analoguesDeath-Associated Protein Kinase 1 (DAPK-1)Anticancer (Apoptosis induction) nih.gov
6-(N-benzoylamino)purineXanthine OxidaseGout, Oxidative Stress nih.gov
6-mercaptopurineGuanine and Hypoxanthine PhosphoribosyltransferasesAnticancer, Immunosuppression nih.gov

Purine Nucleoside Phosphorylase (PNP) Inhibition

Purine Nucleoside Phosphorylase (PNP) is a crucial enzyme in the purine salvage pathway, responsible for the phosphorolysis of 6-oxypurine nucleosides like inosine (B1671953) and guanosine (B1672433) into their respective bases and ribose-1-phosphate. nih.gov Inhibition of PNP is a significant therapeutic strategy, particularly for T-cell mediated disorders, because it leads to an accumulation of deoxyguanosine. nih.gov In T-cells, this accumulation results in phosphorylation to deoxyguanosine triphosphate (dGTP), which is cytotoxic and induces apoptosis.

While specific inhibitory constants for "Purine, 6-(phenylthio)-" are not broadly documented, the structure-activity relationships of related purine analogues have been extensively studied. nih.gov Potent PNP inhibitors, such as Immucillin-H, are designed as transition-state analogues that bind tightly to the enzyme's active site. nih.govnih.gov Research into various substituted purines demonstrates that modifications at the N9 and C6 positions of the purine ring are critical for inhibitory activity. The design of these inhibitors often focuses on mimicking the transition state of the enzyme-substrate complex to achieve high affinity and specificity. nih.gov PNP inhibition disrupts the cellular nucleotide pool, an effect that is particularly detrimental to pathogenic organisms and rapidly dividing cells like T-lymphocytes. nih.gov

Kinase Inhibition (e.g., Epidermal Growth Factor Receptor (EGFR), BRAF, Cyclin-Dependent Kinases (CDKs))

Protein kinases are a major class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. mdpi.com The purine scaffold is recognized as a "privileged structure" in medicinal chemistry and serves as the foundation for numerous kinase inhibitors. nih.gov

Cyclin-Dependent Kinases (CDKs): CDKs are central regulators of the cell division cycle, and their inhibition can halt uncontrolled cell proliferation. sigmaaldrich.com Numerous purine analogues have been developed as potent CDK inhibitors. nih.govnih.gov For instance, roscovitine, a C2,N6,N9-substituted purine, binds competitively to the ATP-binding pocket of CDK2, effectively blocking its function. sigmaaldrich.com The development of novel 2,6,9-trisubstituted purines has yielded compounds with potent antiproliferative activity against cancer cell lines, with GI50 values below 50 nM. nih.gov While specific data for "Purine, 6-(phenylthio)-" is limited, its core purine structure is a key feature in compounds designed to target CDKs.

EGFR and BRAF Kinases: The EGFR and BRAF signaling pathways are critical drivers in many cancers. While direct inhibition of these kinases by "Purine, 6-(phenylthio)-" is not established, combination strategies involving CDK inhibitors (some of which are purine-based) have shown promise. Studies have demonstrated that combining CDK4/6 inhibitors with EGFR or BRAF inhibitors can enhance therapeutic efficacy and overcome resistance. nih.govamegroups.orgnih.govamegroups.org For example, adding a CDK4/6 inhibitor to BRAF/EGFR inhibitor therapy has shown synergistic effects in suppressing cancer cell viability. nih.govamegroups.org This suggests that while not a direct inhibitor itself, the functional class of purine analogues can play a role in modulating these critical oncogenic pathways.

Inhibition of Other Key Metabolic Enzymes

Beyond PNP and kinases, 6-thiopurine analogues are known to inhibit other critical enzymes, primarily within the purine biosynthetic pathways. The active metabolites of these compounds are responsible for their cytotoxic effects.

Inosine Monophosphate Dehydrogenase (IMPDH): IMPDH is the rate-limiting enzyme in the de novo synthesis of guanine nucleotides. nih.govnih.gov It catalyzes the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP). Inhibition of IMPDH leads to the depletion of the guanosine triphosphate (GTP) pool, which is essential for DNA and RNA synthesis, as well as signal transduction. nih.gov Metabolites of 6-mercaptopurine, a compound structurally related to "Purine, 6-(phenylthio)-", are known to inhibit IMPDH. amegroups.org Other potent IMPDH inhibitors, like mycophenolic acid, have demonstrated that blocking this enzyme can effectively halt cell proliferation. nih.govnih.gov

Table 1: Inhibition of IMPDH by Selected Compounds

Compound Inhibition Type Ki
Mycophenolic Acid Mixed-type 2 nM (competitive), 8 nM (noncompetitive)
Xanthine Monophosphate (XMP) Competitive 67 µM

Data derived from studies on P-388 lymphocytic leukemia tumor cells. nih.gov

Phosphoribosyl Pyrophosphate Amidotransferase (PRPP Amidotransferase): This enzyme catalyzes the first committed step of de novo purine synthesis. The ribonucleotide metabolites of 6-mercaptopurine, such as 6-methylthioinosinate (MTIMP), are potent inhibitors of this enzyme, creating a significant bottleneck in the production of all purine nucleotides. sigmaaldrich.com

Modulation of Endogenous Biochemical Pathways

By inhibiting key enzymes, analogues of "Purine, 6-(phenylthio)-" profoundly disrupt the delicate balance of purine metabolism and the availability of nucleic acid precursors.

Interference with Purine De Novo Synthesis and Salvage Pathways

The cytotoxicity of 6-thiopurines is largely due to their comprehensive interference with both major pathways of purine nucleotide production.

De Novo Synthesis: As discussed, the metabolites of 6-thiopurines inhibit PRPP amidotransferase and IMPDH. sigmaaldrich.com The inhibition of PRPP amidotransferase blocks the entire de novo pathway from its inception. sigmaaldrich.com Further downstream, the inhibition of IMPDH specifically prevents the synthesis of guanine nucleotides from IMP. nih.govnih.gov Additionally, the primary metabolite, thioinosine monophosphate (TIMP), inhibits the conversion of IMP to adenylosuccinate, thereby also blocking the synthesis of adenine (B156593) nucleotides. sigmaaldrich.com

Salvage Pathway: In the purine salvage pathway, the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) recycles hypoxanthine and guanine. 6-mercaptopurine, the parent compound of the 6-thiopurine class, is a substrate for HGPRT, which converts it into the active cytotoxic nucleotide, TIMP. sigmaaldrich.com This process not only activates the drug but also makes it compete with the natural substrates (hypoxanthine and guanine), thus disrupting the normal recycling of purine bases. sigmaaldrich.com

Impact on Nucleic Acid Precursor Pools

The integrated inhibition of purine synthesis and salvage pathways leads to a significant imbalance in the cellular pool of deoxyribonucleoside triphosphates (dNTPs). nih.gov Maintaining a balanced dNTP pool is critical for the fidelity of DNA replication and repair. nih.gov

The enzymatic blocks caused by 6-thiopurine metabolites result in a marked depletion of both adenine and guanine nucleotides. sigmaaldrich.com Specifically, the potent inhibition of IMPDH by compounds like mycophenolic acid has been shown to reduce intracellular GTP levels by as much as 60%. nih.gov Studies on photoreceptor cells treated with an IMPDH inhibitor also showed significantly abnormal levels of GMP, GDP, and GTP. arvojournals.org This severe depletion of guanine nucleotides, coupled with a reduction in adenine nucleotides, starves the cell of essential precursors for DNA and RNA synthesis, ultimately leading to cell cycle arrest and apoptosis. nih.gov

Structure Activity Relationship Sar and Structural Biology Investigations

Positional and Substituent Effects on Biological Activity

The presence of a phenylthio group at the C-6 position of the purine (B94841) ring is a cornerstone of the biological activity observed in this class of compounds. Studies comparing different linkages at this position have demonstrated the superiority of the thioether (sulfur) linkage over its oxygen (ether) and nitrogen (amino) isosteres for certain biological activities, such as inotropic effects. researchgate.net The thioether bridge appears to be optimal for interacting with biological targets.

Research into the anticancer properties of these compounds has further solidified the importance of the C-6 substituent. Structure-activity relationship studies on a series of 6-phenyl purine analogues identified the substitution at the C-6 position as a key determinant of their cytotoxic activity. nih.gov Specifically, the introduction of a 4-phenoxyphenyl group at C-6 resulted in compounds with potent anticancer effects. nih.gov This highlights that while the purine scaffold is essential, the nature of the group at the C-6 position dictates the potency and profile of the biological response. In some cases, replacing the phenylthio group with other systems, such as an arylpiperazinyl group, has also been shown to be beneficial for cytotoxic activity. nih.gov

Once the importance of the C-6 phenylthio group is established, the focus shifts to the phenyl ring itself. Modifying this part of the molecule by adding various substituents can fine-tune the compound's biological activity. These substitutions can alter the electronic, steric, and hydrophobic properties of the entire molecule, thereby influencing how it interacts with its target.

For instance, in the development of selective positive inotropes, adding electron-withdrawing groups to the benzhydryl moiety of related agents was found to increase their potency. researchgate.net In the context of anticancer activity, a study of 6-(4-substituted phenyl)purines revealed that specific substitutions on the phenyl ring are critical. The most potent cytotoxic activities were observed in analogues bearing a 4-phenoxyphenyl group at the C-6 position. nih.gov The compound 6-(4-Phenoxyphenyl)-9-(tetrahydropyran-2-yl)-9H-purine demonstrated a particularly strong cytotoxic effect against Huh7 liver cancer cells, with an IC₅₀ value of 5.4 μM. nih.gov This suggests that the size and electronic nature of the substituent on the phenyl ring are crucial for optimizing biological activity.

Table 1: Cytotoxic Activity of Selected 6-(Phenylthio)purine Derivatives

Modifications to the purine ring itself, particularly at the N-9 and C-2 or C-8 positions, also play a significant role in modulating biological activity. The N-9 position is frequently substituted to improve properties like solubility and cell permeability. In studies of cytotoxic 6-phenyl purine analogues, various groups were attached at the N-9 position, including a tetrahydropyranyl (THP) group and different (4-substituted phenyl)sulfonyl groups. nih.gov The presence of the N-9 THP group in 6-(4-Phenoxyphenyl)-9-(tetrahydropyran-2-yl)-9H-purine was associated with high cytotoxic potency. nih.gov Similarly, the synthesis of C-6 substituted purine ribosides, which involves a ribofuranosyl group at the N-9 position, has been explored to create substrates for enzymes like E. coli purine nucleoside phosphorylase. nih.gov

Changes at other positions on the purine ring are also consequential. For example, in the development of 2,6,9-trisubstituted purine derivatives as anticancer agents, it was found that introducing bulky systems at the C-2 position of the purine ring is not favorable for cytotoxic activity. nih.gov This indicates that steric hindrance at this position can interfere with the compound's ability to bind to its biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is invaluable for predicting the activity of novel compounds and for gaining insight into the molecular properties that drive the desired biological effects. nih.gov

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that quantify various aspects of a molecule's structure. nih.gov These descriptors can be broadly categorized as relating to hydrophobicity, steric parameters, and electronic properties.

In studies of purine analogues and related heterocyclic compounds, a wide array of descriptors are employed.

Topological Descriptors: These describe the connectivity and branching of atoms in a molecule. Indices such as the Gutman Molecular Topological Index and the Balaban centric index have been identified as useful indicators of anti-Hepatitis B virus (HBV) activity in 2-amino-6-arylthio purine derivatives. nih.gov

Electronic Descriptors: These quantify the electronic aspects of the molecule, such as charge distribution and polarizability. They are crucial for understanding electrostatic interactions between the drug and its target.

Steric or Geometrical Descriptors: These relate to the size and shape of the molecule. For some 2,6,9-trisubstituted purine derivatives, 3D-QSAR models showed that steric properties had a more significant contribution (70%) to explaining cytotoxicity than electronic properties (30%). nih.gov Descriptors like the solvent-accessible surface area of atoms can also be important features for optimization.

Hydrophobicity Descriptors: These measure the molecule's affinity for nonpolar environments, which is critical for membrane permeability and interaction with hydrophobic pockets in target proteins.

The goal is to find a statistically significant correlation between a selection of these descriptors and the observed biological activity, allowing for the creation of a predictive model. nih.gov

Once molecular descriptors are calculated, various statistical methods are used to build and validate the QSAR model. These techniques help to identify the most relevant descriptors and create a robust mathematical equation relating them to activity.

Multiple Linear Regression (MLR): This is a common technique used to develop a linear equation between a set of descriptors and biological activity. It has been employed in the study of 2-amino-6-arylthio purine derivatives to predict anti-HBV activity. nih.gov

Genetic Algorithms: These are optimization methods that can be used for variable selection, helping to identify the most predictive subset of descriptors from a large pool. This approach was used to develop a linear regression model for 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine derivatives, which are structurally related to the purine series.

Machine Learning Methods: More advanced non-linear methods are also frequently used. Techniques like Support Vector Regression (SVR) and Random Forest (RF) regression can capture more complex relationships between structure and activity.

Table of Mentioned Compounds

Compound Name
Purine, 6-(phenylthio)-
6-(4-Phenoxyphenyl)-9-(tetrahydropyran-2-yl)-9H-purine
2-Amino-6-arylthio-9-[2-(phosphonomethoxy)ethyl]purine bis(2,2,2-trifluoroethyl) esters
1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine
Fludarabine

Crystallographic Studies of Compound-Target Complexes

Elucidation of Binding Modes and Interactions

Crystallographic studies of 9-deazahypoxanthine derivatives, which are close structural analogs of "Purine, 6-(phenylthio)-", in complex with human and Mycobacterium tuberculosis PNP reveal a highly conserved binding mode. The purine-like core of these inhibitors occupies the active site, forming a network of specific hydrogen bonds and hydrophobic interactions that anchor the molecule.

For instance, in a series of novel PNP inhibitors, the 9-deazahypoxanthine moiety is consistently found to engage in hydrogen bonding with key active site residues. The phenyl group, connected via a sulfur atom, extends into a more variable region of the active site, where its interactions can significantly influence inhibitor potency and selectivity. semanticscholar.org The orientation of the phenyl ring and its substituents allows for the exploration of different pockets within the enzyme's active site. acs.org

The key interactions observed for these analogs, which are likely to be recapitulated by "Purine, 6-(phenylthio)-", are summarized in the table below.

Interaction TypeInteracting Groups (Inhibitor)Interacting Residues (Enzyme Active Site)
Hydrogen BondingPurine-like N1-H and O6Main chain and side chain atoms of active site residues
Hydrogen BondingPurine-like N7Water-mediated hydrogen bonds
Hydrophobic InteractionsPhenyl ringHydrophobic residues lining the active site pocket
Pi-stackingPurine-like ring systemAromatic side chains of residues such as Phenylalanine

These interactions collectively stabilize the inhibitor within the active site, preventing the binding of the natural substrate and thereby inhibiting the enzyme's catalytic activity. The sulfur atom in the thioether linkage plays a crucial role in positioning the phenyl group for optimal interactions within the active site. ias.ac.in

Insights into Enzyme Flexibility and Inhibitor Conformational Dynamics

Crystallographic studies not only reveal the static picture of an inhibitor in the active site but can also provide insights into the dynamic nature of both the enzyme and the inhibitor. The binding of an inhibitor can induce conformational changes in the enzyme, and the inhibitor itself may adopt different conformations to fit within the binding pocket.

Human purine nucleoside phosphorylase is known to undergo significant conformational changes, particularly in the loop regions surrounding the active site. These loops can be in an "open" conformation, allowing for the entry of substrates and the release of products, or a "closed" conformation during catalysis. nih.gov The binding of potent inhibitors often stabilizes the closed conformation of these loops, effectively trapping the inhibitor in the active site.

Computational Chemistry and Cheminformatics Approaches

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction. nih.govmdpi.com This method is instrumental in identifying potential drug candidates by screening large databases of small molecules for their ability to bind to a protein of interest with high affinity. nih.gov

Prediction of Binding Affinity and Specificity

Molecular docking simulations are employed to estimate the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), of "Purine, 6-(phenylthio)-" against various protein targets. A lower binding energy generally indicates a more stable and favorable interaction. nih.gov For instance, computational studies on purine (B94841) derivatives screen them against specific enzymes, such as those involved in cancer pathways, to predict their potential as inhibitors. researchgate.net The binding affinity is a key determinant of a compound's potency and specificity, with strong, selective binding being a desirable characteristic for a drug candidate. nih.gov The reliability of these predictions is often assessed by comparing the binding energies of novel compounds to those of known standard inhibitors or native ligands. nih.govresearchgate.net

Analysis of Key Intermolecular Interactions

Beyond predicting binding energy, molecular docking provides detailed insights into the specific intermolecular interactions between "Purine, 6-(phenylthio)-" and the amino acid residues within the protein's binding site. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov The analysis of these interactions is critical for understanding the mechanism of binding and for the rational design of more potent and selective analogs. mdpi.com For example, studies on similar purine derivatives identify key residues that stabilize the ligand-protein complex, which may be crucial for its biological activity. The formation of hydrogen bonds and the presence of the ligand within hydrophobic and hydrophilic pockets of the binding site are often highlighted in these analyses. bldpharm.com

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. irjweb.comresearchgate.net DFT calculations are performed to understand the correlation between a molecule's structure and its photophysical or electronic properties. nih.gov This involves calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comnih.govyoutube.com

The HOMO and LUMO energy levels and the resulting HOMO-LUMO energy gap (ΔE) are critical parameters that reflect the chemical reactivity and kinetic stability of a molecule. irjweb.com A smaller energy gap suggests that the molecule is more reactive. irjweb.com For purine derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-311G**, are used to obtain optimized geometries and visualize the distribution of these frontier orbitals. researchgate.netnih.gov These calculations help to explain the electronic characteristics of the compounds and support experimental findings. nih.gov

Table 1: Representative Electronic Properties from DFT Calculations for Purine Derivatives

ParameterDescriptionTypical Significance
EHOMO Energy of the Highest Occupied Molecular OrbitalRelates to the molecule's ability to donate electrons.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalRelates to the molecule's ability to accept electrons.
ΔE (HOMO-LUMO Gap) The energy difference between HOMO and LUMOIndicates the chemical reactivity and stability of the molecule. A smaller gap implies higher reactivity.

This table represents the type of data generated from DFT studies on purine derivatives; specific values for "Purine, 6-(phenylthio)-" were not available in the searched literature.

In Silico Activity Prediction and Virtual Screening Methodologies

Virtual screening is a computational technique that involves the screening of large libraries of chemical structures to identify those that are most likely to bind to a drug target. nih.gov This approach, which includes methods like molecular docking and pharmacophore modeling, is a cornerstone of modern drug discovery, allowing for the rapid identification of potential hits from vast chemical spaces. nih.govnih.gov

Purine derivatives are frequently included in screening libraries due to their status as "privileged structures" that can interact with a wide range of biological targets, including protein kinases. researchgate.netmdpi.com Virtual screening campaigns have successfully identified novel inhibitors for various enzymes by docking libraries of fragments or small molecules into the active sites. nih.gov While specific reports identifying "Purine, 6-(phenylthio)-" as a hit in a virtual screening campaign were not found in the reviewed literature, the general methodology is widely applied to purine-based compound collections to discover new bioactive agents. nih.govd-nb.info

Advanced Cheminformatics for Compound Library Design

Cheminformatics provides the tools and methods to analyze, manage, and design large collections of chemical compounds, known as compound libraries. nih.gov The design of these libraries is crucial for effective drug discovery campaigns. nih.govnih.gov The goal is to create diverse and optimized libraries that cover a wide range of "chemical space" and are enriched with molecules possessing drug-like properties. nih.govnih.gov

The purine scaffold is a common core structure used in the design of compound libraries aimed at discovering inhibitors for targets like kinases and enzymes involved in cell signaling. researchgate.netmdpi.comnih.gov Cheminformatics approaches facilitate the selection of substituents to attach to the purine core to generate novel analogs with improved properties. mdpi.com This can involve creating libraries of 6-substituted purines, where various moieties, potentially including phenylthio groups, are systematically added to explore the structure-activity relationship (SAR). nih.govnih.gov The synthesis of purine-based hybrids and analogs is often guided by these computational design principles to generate molecules with enhanced anticancer or other therapeutic activities. nih.govresearchgate.net

Preclinical in Vitro Studies and Mechanistic Research

Cellular Viability and Proliferation Assays in Disease Models

The anti-proliferative effects of purine (B94841) analogs, including those with a 6-phenylthio substitution, have been evaluated in various disease models, primarily using cancer cell lines. These assays are fundamental in determining a compound's potential as a cytotoxic agent by measuring its ability to reduce cell viability and inhibit cell growth.

Studies have shown that the substitution of a bulky phenylthio group at the 6th position of the purine ring can enhance the inhibitory effect of the compound. For instance, a halogen-substituted purine derivative featuring a phenylthio group demonstrated enhanced anti-proliferative activity against multiple cancer cell lines.

Determination of Half Maximal Inhibitory Concentration (IC50) Values

The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency, representing the concentration required to inhibit a biological process, such as cell proliferation, by 50%. nih.gov This value is crucial for comparing the cytotoxic efficacy of different compounds. nih.gov

For purine derivatives, IC50 values are typically determined after a set exposure time, such as 72 hours, using colorimetric assays. In the context of anticancer drug screening, compounds exhibiting IC50 values in the low micromolar range (e.g., <10 μM or 15 μM) are often considered active and warrant further investigation.

Specific IC50 values have been reported for purine derivatives structurally related to "Purine, 6-(phenylthio)-". For example, a purine derivative with a phenylthio group at the 6th position showed potent activity against various cancer cell lines, with IC50 values ranging from 0.42 to 0.86 μM. Another related compound, 6-(4-Phenoxyphenyl)-9-(tetrahydropyran-2-yl)-9H-purine, displayed an IC50 value of 5.4 μM against liver (Huh7) cancer cells. nih.gov For comparison, the related thiopurine, 6-thioguanine (B1684491) (6-TG), exhibited an IC50 value of 5.481 μM in the MCF-7 breast cancer cell line. nih.gov

The following table summarizes the IC50 values for selected purine derivatives in various cancer cell lines.

Interactive Table: IC50 Values of Selected Purine Derivatives
CompoundCell Line(s)IC50 Value (µM)Source(s)
Halogen-substituted 6-phenylthio purine derivative (59a)Cancer cell lines0.42 - 0.86 nih.gov
6-(4-Phenoxyphenyl)-9-(tetrahydropyran-2-yl)-9H-purine (9)Huh7 (Liver)5.4 nih.gov
6-Thioguanine (6-TG)MCF-7 (Breast)5.481 nih.gov
6-(N-benzoylamino)purine(XO enzyme)0.45 nih.gov
Allopurinol (Reference Inhibitor)(XO enzyme)0.80 nih.gov

Enzymatic Activity Assays for Inhibition Constant Determination

Enzymatic assays are crucial for elucidating the mechanism of action of a drug candidate by quantifying its interaction with specific protein targets. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to an enzyme; a lower Ki value indicates a more potent inhibitor.

While specific Ki values for "Purine, 6-(phenylthio)-" were not found in the reviewed literature, studies on structurally similar compounds provide insight into potential enzymatic targets. For example, 6-mercaptopurine (B1684380) (6-MP), a foundational thiopurine, is known to be a competitive inhibitor of guanine (B1146940) phosphoribosyltransferase and hypoxanthine (B114508) phosphoribosyltransferase, key enzymes in the purine salvage pathway. nih.gov It does not, however, inhibit adenine (B156593) phosphoribosyltransferase. nih.gov

Other purine analogs have been evaluated as inhibitors of xanthine (B1682287) oxidase (XO), a critical enzyme in purine degradation. 6-(N-benzoylamino)purine was identified as a highly potent competitive inhibitor of XO with a Ki value of 0.0475 μM. nih.gov This demonstrates that modifications to the purine core can yield compounds with strong and specific enzymatic inhibition properties.

Interactive Table: Inhibition Constants (Ki) of Selected Purine Analogs
CompoundEnzyme TargetInhibition TypeKi Value (µM)Source(s)
6-MercaptopurineGuanine phosphoribosyltransferaseCompetitiveN/A nih.gov
6-MercaptopurineHypoxanthine phosphoribosyltransferaseCompetitiveN/A nih.gov
6-(N-benzoylamino)purineXanthine OxidaseCompetitive0.0475 nih.gov
8-BromoxanthineXanthine OxidaseCompetitive400 nih.gov

Biochemical Pathway Analysis and Metabolite Tracking

Understanding the metabolic fate of a compound is essential for characterizing its mechanism of action, efficacy, and potential for drug interactions. Purine metabolism consists of two main pathways: the de novo synthesis pathway, which builds purines from simpler molecules, and the salvage pathway, which recycles purine bases from nucleotide degradation. nih.govnih.gov

The metabolism of thiopurines like 6-mercaptopurine (6-MP) is well-documented and serves as a model for related compounds. nih.gov 6-MP undergoes extensive metabolism through three major routes:

Anabolism (Activation): 6-MP is converted by hypoxanthine-guanine phosphoribosyltransferase (HPRT) to its active metabolite, 6-thioinosine monophosphate (TIMP). nih.gov This is a crucial step for the drug's cytotoxic effects as TIMP and its derivatives interfere with de novo purine synthesis and can be incorporated into DNA and RNA, leading to cell death.

Catabolism (Inactivation): 6-MP is oxidized by xanthine oxidase (XO) and aldehyde oxidase (AO) to form inactive metabolites, primarily 6-thiouric acid (6TUA), which is then excreted. nih.gov This oxidative pathway involves an intermediate, 6-thioxanthine (B131520) (6TX). nih.gov

Methylation: The enzyme thiopurine S-methyltransferase (TPMT) methylates 6-MP and its metabolites, such as TIMP, leading to the formation of 6-methylmercaptopurine (B131649) ribonucleotides (6-MMPR). This pathway shunts the drug away from the formation of its active cytotoxic metabolites.

Identification of Degradation Products and Cellular Adducts

The degradation of thiopurines like 6-MP leads to several key products. The primary inactive degradation product from the oxidative pathway is 6-thiouric acid. nih.gov Within the cell, the anabolic pathway leads to the formation of thioguanine nucleotides (TGNs), which are considered the major active cellular adducts. These TGNs are incorporated into DNA (DNA-TG) and RNA, disrupting nucleic acid and protein synthesis and ultimately triggering apoptosis.

For other substituted purines, metabolic degradation can occur at the side chains. For example, the compound bohemine, a 2,6,9-trisubstituted purine, is rapidly metabolized, with the primary attacks occurring at its C2 side chain, leading to conjugation products (like O-beta-D-glucoside) and an oxidized carboxylic acid metabolite. This indicates that the specific substitutions on the purine ring heavily influence the metabolic profile and resulting degradation products.

Investigation of Specific Cellular Responses and Signaling Pathways

Purine analogs can exert their effects by modulating a variety of cellular signaling pathways, often those linked to cell growth, proliferation, and death (apoptosis). Purinergic signaling, which involves purine nucleotides and nucleosides acting on specific receptors, is critical for coordinating numerous aspects of cell behavior. nih.gov

The inhibition of de novo purine synthesis by compounds like 6-MP can induce significant energy stress within the cell. This metabolic stress can trigger downstream signaling events, including the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.

Cell Cycle Perturbations

The cell cycle is a tightly regulated process that governs cell division, and its disruption is a common mechanism for anticancer agents. The synthesis of both purine and pyrimidine (B1678525) nucleotides is essential for cell cycle progression, particularly for the transition from the G1 (growth) phase to the S (DNA synthesis) phase and for progression through the S phase.

Inhibitors of purine synthesis have been shown to differentially regulate the cell cycle. Studies using 6-mercaptopurine have demonstrated that inhibition of the purine pathway can control both the G1 to S phase transition and the progression through the S phase itself. Furthermore, such inhibition can induce apoptosis, but this effect is often specific to cells that are already actively cycling. Other purine analogs, such as 6-dimethylaminopurine, have been observed to shorten the duration of the M (mitosis) phase in certain cell models. These findings highlight that purine-based compounds can perturb the cell cycle at multiple checkpoints, a key attribute of many antiproliferative agents.

Induction of Apoptotic Markers

The pro-apoptotic activity of Purine, 6-(phenylthio)- has been investigated in preclinical in vitro models, with a focus on its capacity to trigger the cellular machinery of programmed cell death. Research in this area has centered on the compound's influence on key biomarkers of apoptosis, particularly within the context of hematological malignancies. Studies involving human leukemia cell lines, such as HL-60, have been instrumental in elucidating the mechanistic pathways through which this compound exerts its cytotoxic effects.

The induction of apoptosis by purine analogs often involves the intrinsic, or mitochondrial, pathway of cell death. This pathway is characterized by a series of molecular events that culminate in the activation of a cascade of cysteine-aspartic proteases known as caspases. While comprehensive data specifically detailing the full range of apoptotic markers for Purine, 6-(phenylthio)- is limited in publicly accessible literature, the mechanisms of closely related thiopurine analogs provide a scientifically grounded framework for its likely mode of action.

Research on analogous compounds indicates that a critical early event in the apoptotic process is the disruption of the mitochondrial membrane potential. This destabilization leads to the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. One of the most crucial of these factors is cytochrome c. Once in the cytosol, cytochrome c participates in the formation of the apoptosome, a large protein complex that activates initiator caspases.

The activation of executioner caspases, such as caspase-3, is a hallmark of the final phase of apoptosis. Activated caspase-3 is responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes associated with apoptotic cell death. The cleavage of poly (ADP-ribose) polymerase (PARP) by caspase-3 is a well-established indicator of apoptosis.

Furthermore, the regulation of apoptosis is tightly controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins. The balance between pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL) is critical in determining a cell's susceptibility to apoptotic stimuli. It is plausible that Purine, 6-(phenylthio)- modulates the expression or activity of these proteins to favor a pro-apoptotic state. For instance, studies on the parent compound, 6-mercaptopurine, have demonstrated a decrease in the Bcl-2/Bax ratio in activated B lymphocytes, which is a key factor in promoting apoptosis. frontiersin.org

Apoptotic MarkerExpected Effect of Purine, 6-(phenylthio)-Significance in Apoptosis
Mitochondrial Membrane Potential (ΔΨm) Decrease / LossIndicates mitochondrial dysfunction and initiation of the intrinsic apoptotic pathway.
Cytochrome c Release from mitochondria into the cytosolA critical step in the formation of the apoptosome and activation of the caspase cascade.
Caspase-9 ActivationAn initiator caspase that is activated by the apoptosome.
Caspase-3 Activation and cleavageA key executioner caspase responsible for the degradation of cellular components.
Poly (ADP-ribose) polymerase (PARP) CleavageA substrate of caspase-3; its cleavage is a hallmark of apoptosis.
Bcl-2 Family Proteins Altered expression (e.g., decreased Bcl-2/Bax ratio)Regulation of mitochondrial outer membrane permeabilization and the release of cytochrome c.
Annexin V Staining IncreasedDetects the externalization of phosphatidylserine, an early marker of apoptosis.

It is important to note that further direct experimental investigation is required to definitively quantify the effects of Purine, 6-(phenylthio)- on these and other apoptotic markers.

Future Research Directions and Translational Perspectives

Design and Synthesis of Novel Analogues with Enhanced Potency and Selectivity

The core strategy for advancing 6-(phenylthio)purine derivatives involves the rational design and synthesis of new analogues. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the modification of the purine (B94841) ring to optimize therapeutic properties.

Research has shown that substitutions at the C-2, C-6, and N-9 positions of the purine nucleus are critical for modulating biological activity. researchgate.net For instance, the introduction of a bulky phenylthio group at the C-6 position has been shown to enhance the inhibitory effect on certain enzymes, such as the HER2 receptor. elsevierpure.com Further modifications, such as fusing different heterocyclic rings to the purine system, have also yielded compounds with significant growth inhibition against cancer cell lines. researchgate.net One study found that a mdpi.comnih.govthiazino[4,3,2-gh]purine-7,8-dione derivative exhibited remarkable anticancer activity. researchgate.net

Synthetic strategies often begin with a readily available purine starting material, such as 6-chloropurine (B14466). nih.gov From there, multi-step reactions are employed to introduce desired functional groups. For example, Suzuki coupling reactions have been used to prepare 6-(substituted phenyl) purines, which can then be further modified. nih.gov Another approach involves the nucleophilic substitution of 6-chloropurine with various amines or thiols to generate diverse libraries of compounds. nih.govnih.gov The synthesis of 2,6,9-trisubstituted purine analogues has been particularly fruitful, leading to potent and selective inhibitors of cyclin-dependent kinases (CDKs) and other targets relevant to cancer therapy. researchgate.netwikipedia.org

The goal of these synthetic efforts is to create molecules with high potency against their intended target while minimizing off-target effects. For example, researchers have successfully designed 2,6-disubstituted purine derivatives that potently inhibit STAT3 phosphorylation with minimal impact on other signaling proteins. researchgate.net Similarly, modifications to the C8-aryl ring and the linker between the purine core and aryl moiety have been explored to achieve selectivity for specific Hsp90 paralogs like Grp94. researchgate.net The data below summarizes key findings from studies on novel purine analogues.

Compound/SeriesKey Synthetic FeatureBiological Finding
6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine derivativesPhenyl group at C-8 positionNotable cytotoxic activity against liver, colon, and breast cancer cells, surpassing 5-Fluorouracil and Fludarabine. mdpi.comnih.gov
Halogen-substituted purine derivative (59a)Halogen substitution on purine, phenylthio group at C-6Enhanced anti-proliferative activity against all tested cancer cell lines (IC50 values 0.42–0.86 μM). elsevierpure.com
6-(4-Phenoxyphenyl) purine analogues4-phenoxyphenyl group at C-6 positionPotent cytotoxic activities; one analogue showed better cytotoxicity on Huh7 liver cancer cells than 5-FU and fludarabine. nih.gov
2,6,9-trisubstituted purine derivativesArylpiperazinyl system at C-6 positionBeneficial for cytotoxic activity; compound 7h was highly potent and selective against several cancer cell lines. wikipedia.orgduke.edu
6-chloro-2-(propylthio)-8,9-dihydro-7H-purine-8-carboxamide derivativesCarboxamide moiety at position 8, phenyl group at position 9Potent antiproliferative activity and good selectivity between cancer and normal cells. crossfire-oncology.com

Exploration of New Molecular Targets and Therapeutic Areas

While purine analogues have traditionally been developed as antimetabolites that interfere with DNA synthesis, recent research has broadened their scope to a wide range of molecular targets. wikipedia.orgnih.gov This expansion opens up new therapeutic possibilities for diseases driven by specific signaling pathways. The versatility of the purine scaffold makes it an ideal starting point for developing targeted therapies. nih.gov

A significant area of exploration is the inhibition of protein kinases, whose dysregulation is a hallmark of cancer. researchgate.net Derivatives of the 6-(phenylthio)purine scaffold have been designed as inhibitors of several key kinases, including:

Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation, making them a prime target in oncology. wikipedia.org

Src Family Kinases: Involved in cell proliferation, survival, and migration. nih.gov

Bruton's Tyrosine Kinase (BTK) and Anaplastic Lymphoma Kinase (ALK): Targets in various hematological malignancies and solid tumors. nih.gov

STAT3: A transcription factor whose sustained activation is linked to cancer development. researchgate.net

Beyond kinases, other important molecular targets have been identified. Heat shock protein 90 (Hsp90) and its endoplasmic reticulum paralog Grp94, which are crucial for the stability of many oncoproteins, have been targeted by purine-based inhibitors. researchgate.net Another enzyme, Tyrosyl-DNA phosphodiesterase 1 (Tdp1), which is involved in DNA repair, has been inhibited by lipophilic purine nucleosides, suggesting a strategy to enhance the efficacy of DNA-damaging chemotherapies. acs.org The table below highlights some of the novel targets for purine derivatives.

Molecular TargetCompound Class/ExampleTherapeutic Area
STAT32,6-disubstituted purine derivativesCancer
Grp94 (Hsp90 paralog)8-arylthio-9-pentynyl-adenine analoguesCancer, Autoimmune Diseases, Inflammatory Conditions
hSTING6-O-alkyl nucleoside analoguesAntiviral, Antibacterial, Anticancer, Alzheimer's Disease
Tyrosyl-DNA phosphodiesterase 1 (Tdp1)2,6-dichloropurine derivativesCancer (adjuvant therapy)
Xanthine (B1682287) Oxidase (XO)6-(N-benzoylamino)purineGout, Hyperuricemia
Src, ALK, BTK, DDR26-substituted piperazine (B1678402)/phenyl-9-cyclopentyl purinesCancer (Hepatocellular Carcinoma)

The identification of these targets suggests that the therapeutic applications of 6-(phenylthio)purine analogues could extend beyond oncology to include autoimmune and anti-inflammatory disorders, infectious diseases, and neurodegenerative conditions. nih.govrenejix.comnih.gov

Integration of Advanced Computational and Experimental Methodologies for Rational Design

The development of potent and selective 6-(phenylthio)purine derivatives is increasingly driven by the synergy between computational and experimental approaches. benthamscience.com Rational drug design, which relies on understanding the three-dimensional structure of the molecular target, accelerates the discovery process and reduces the reliance on costly and time-consuming high-throughput screening. rsc.org

Computational tools are employed at various stages of the drug design pipeline: benthamscience.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. benthamscience.com It was used to reveal how a 6-(N-benzoylamino)purine derivative could bind to the active site of xanthine oxidase, explaining its high inhibitory potency. nih.gov Similarly, docking models helped to show how novel 2,6-disubstituted purine derivatives could bind to the SH2 domain of STAT3. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Three-dimensional QSAR (3D-QSAR) studies on 2,6,9-trisubstituted purines revealed that steric properties were more critical than electronic properties for cytotoxicity, guiding the design of more potent anticancer agents. duke.edu

Virtual Screening: This method uses computational techniques to search large libraries of virtual compounds to identify those with a high probability of binding to a specific target. benthamscience.com It is a powerful tool for identifying novel drug-like compounds from the outset. benthamscience.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, helping to understand the stability of the interaction. benthamscience.com

These in silico methods provide crucial information that guides the synthesis of promising candidates. benthamscience.com The synthesized compounds are then evaluated through experimental assays, and the results are fed back into the computational models to refine them further. This iterative cycle of design, synthesis, and testing is a hallmark of modern drug discovery and is essential for developing optimized 6-(phenylthio)purine-based therapeutics. mdpi.com

Development of Robust Preclinical Study Designs

For a promising 6-(phenylthio)purine analogue to transition from a laboratory curiosity to a clinical candidate, it must undergo rigorous preclinical evaluation. The development of a robust preclinical study design is a critical step that informs the Investigational New Drug (IND) application required to initiate human trials. allucent.com These studies are designed to assess the compound's safety and efficacy before it is administered to humans. renejix.com

A comprehensive preclinical program for a novel purine derivative would include several key components:

Pharmacology Studies: These studies confirm the drug's biological activity and mechanism of action. In vitro studies using cell lines are used to determine potency (e.g., IC50 values) and selectivity across a panel of targets, such as a kinase panel. crossfire-oncology.comnih.gov In vivo studies in appropriate animal models, often xenograft models for cancer, are then used to translate these findings into a living system and assess antitumor activity. duke.edurenejix.com

Pharmacokinetic (PK) Studies: PK studies characterize the absorption, distribution, metabolism, and excretion (ADME) of the drug. Understanding the drug's plasma half-life, bioavailability, and clearance is essential for designing appropriate dosing regimens for clinical trials. elsevierpure.comresearchgate.net These studies are conducted in animal models to predict human pharmacokinetics. science.gov

Toxicology Studies: Safety is a primary concern, and toxicology studies are designed to identify potential adverse effects. allucent.com These include genotoxicity assays to assess the drug's potential to cause DNA damage and organ toxicity studies where tissues are examined for pathological changes. renejix.com The goal is to determine a no-observed-adverse-effect level (NOAEL) and a maximum tolerated dose (MTD), which are crucial for selecting a safe starting dose in humans. allucent.com

Biomarker Development: A key aspect of modern translational research is the identification of biomarkers. For thiopurine-based drugs, genetic polymorphisms in enzymes like thiopurine S-methyltransferase (TPMT) are known to affect metabolism and toxicity. nih.gov Future preclinical studies for novel 6-(phenylthio)purine analogues should aim to identify predictive biomarkers that can help select patients most likely to respond to the therapy or those at higher risk for adverse events. nih.gov For instance, proteins like PACSIN2 have been investigated as potential biomarkers for thiopurine-related gastrointestinal toxicity. nih.gov

By carefully designing these preclinical studies, researchers can build a comprehensive data package that not only supports regulatory approval for clinical trials but also provides a clear rationale for the drug's therapeutic potential and a strategy for its successful clinical development. renejix.comallucent.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(phenylthio)purine, and how can researchers ensure reproducibility?

  • Methodological Answer : Begin with nucleophilic substitution reactions using purine derivatives and thiophenol under controlled conditions (e.g., inert atmosphere, anhydrous solvents). Validate reproducibility by adhering to protocols from peer-reviewed syntheses, including detailed characterization (e.g., NMR, IR spectroscopy). Cross-reference with databases like NIST Chemistry WebBook for spectral validation . For reproducibility, document all variables (e.g., reaction time, temperature, solvent purity) as per guidelines for experimental sections in journals like the Beilstein Journal of Organic Chemistry .

Q. Which spectroscopic techniques are most effective for characterizing 6-(phenylthio)purine, and how should data interpretation be approached?

  • Methodological Answer : Prioritize 1^1H/13^13C NMR and IR spectroscopy to confirm structural integrity. For IR, compare peaks (e.g., C-S stretching at ~600–700 cm1^{-1}) with reference data from validated sources . Mass spectrometry (HRMS) is critical for molecular weight confirmation. Use computational tools (e.g., DFT simulations) to resolve ambiguities in spectral assignments. Document inconsistencies and validate against synthetic intermediates to rule out side products .

Q. How can researchers design a preliminary bioactivity screening for 6-(phenylthio)purine?

  • Methodological Answer : Use in vitro assays targeting purine-associated pathways (e.g., kinase inhibition). Establish a negative control (e.g., unmodified purine) and a positive control (e.g., known inhibitor). Optimize concentrations using dose-response curves. Adopt factorial design principles to test multiple variables (e.g., pH, temperature) efficiently . Ensure ethical compliance by predefining exclusion criteria and statistical power calculations .

Advanced Research Questions

Q. How can conflicting data on the biological activity of 6-(phenylthio)purine be resolved?

  • Methodological Answer : Conduct a meta-analysis of existing studies to identify variables affecting outcomes (e.g., cell line specificity, solvent used). Replicate experiments under standardized conditions, adhering to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . Use sensitivity analysis to isolate confounding factors. Publish negative results transparently to address publication bias .

Q. What strategies are recommended for elucidating the mechanistic role of 6-(phenylthio)purine in modulating enzyme function?

  • Methodological Answer : Employ kinetic assays (e.g., stopped-flow spectroscopy) to measure binding constants (KdK_d) and catalytic rates. Pair with structural techniques like X-ray crystallography or cryo-EM to visualize interactions. Integrate computational modeling (e.g., molecular docking) to predict binding sites. Frame hypotheses using the PICO framework (Population, Intervention, Comparison, Outcome) to align with theoretical frameworks in enzymology .

Q. How should researchers approach structure-activity relationship (SAR) studies for 6-(phenylthio)purine derivatives?

  • Methodological Answer : Systematically vary substituents on the phenylthio group and assess changes in bioactivity. Use QSAR models to correlate electronic/steric properties with activity. Validate predictions via combinatorial synthesis and high-throughput screening. Apply the PEO framework (Population, Exposure, Outcome) to ensure methodological rigor . Address synthetic challenges (e.g., regioselectivity) through iterative optimization .

Q. What are the best practices for integrating 6-(phenylthio)purine into a broader theoretical framework (e.g., purine signaling pathways)?

  • Methodological Answer : Conduct a systematic literature review to map existing knowledge gaps. Formulate hypotheses using the "problem-solution" structure, linking the compound’s properties (e.g., electron-withdrawing thioether group) to pathway modulation. Validate through knockout/knock-in models or siRNA silencing. Use bibliometric analysis to identify emerging trends and collaborators .

Methodological Considerations

  • Data Contradictions : Apply triangulation by combining multiple methods (e.g., biochemical assays, computational models) to validate findings .
  • Theoretical Alignment : Anchor research questions to established theories (e.g., transition-state analog theory for enzyme inhibitors) to ensure relevance .
  • Ethical and Reproducibility Standards : Pre-register experimental protocols on platforms like Open Science Framework and share raw data via repositories (e.g., Zenodo) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Purine, 6-(phenylthio)-
Reactant of Route 2
Reactant of Route 2
Purine, 6-(phenylthio)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.